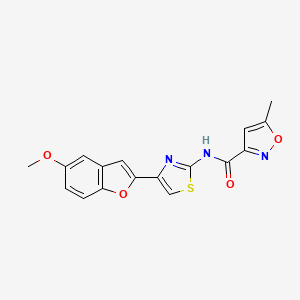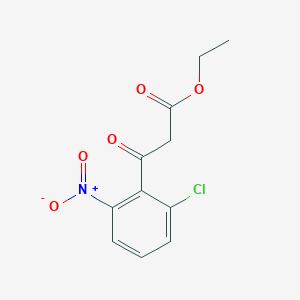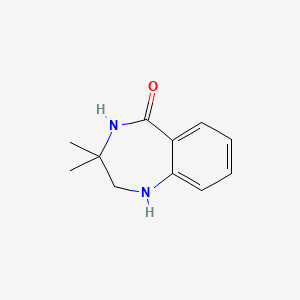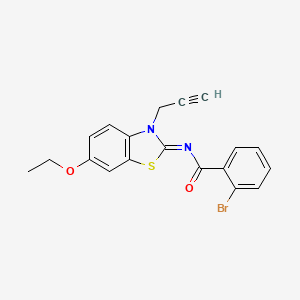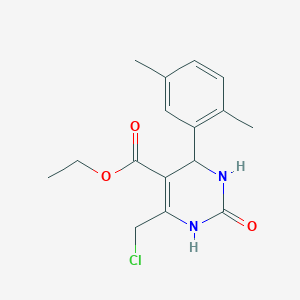
Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of tetrahydropyrimidines. These compounds are of interest due to their potential applications in pharmaceutical chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives has been explored in various studies. For instance, a multicomponent reaction involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and dichloroacetyl chloride has been used to synthesize a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative under mild conditions . Although the exact synthesis of Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using X-ray diffraction (XRD). For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows that the chlorophenyl ring is almost perpendicular to the tetrahydropyrimidine ring, with a dihedral angle of 87.08° . This suggests that the molecular structure of the compound may also exhibit significant dihedral angles between its aromatic and heterocyclic rings.
Chemical Reactions Analysis
The reactivity of similar tetrahydropyrimidine derivatives has been studied, revealing that they can undergo various chemical reactions such as ring expansion and nucleophilic substitution when treated with thiophenolates . The reaction pathways are influenced by factors such as reagent ratio, reaction time, temperature, and the basicity-nucleophilicity of the reaction media.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives can be inferred from their molecular structure and reactivity. For instance, the presence of hydrogen bonds in the crystal structure of a related compound suggests that Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also exhibit hydrogen bonding, which could affect its solubility and melting point . Additionally, the spectroscopic characterization (FT-IR, 1H, and 13C NMR) and density functional theory (DFT) calculations provide insights into the vibrational frequencies and electronic properties of these compounds .
Applications De Recherche Scientifique
Unprecedented Base-Promoted Cascade Transformation
A study demonstrated the transformation of a pyrimidinone derivative into a novel tricyclic compound, highlighting the compound's reactivity and potential for creating complex molecular structures under the influence of strong bases like NaH, DBU, and KOH. This process resulted in a novel tricyclic compound, showcasing the chemical's versatility in organic synthesis (Shutalev et al., 2008).
Reaction Pathway Influence by Thiophenol
Another study explored the dramatic effects of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. This work illuminated how the basicity-nucleophilicity of the reaction media significantly impacts the chemical reactions involving the compound, resulting in different products based on ring expansion or nucleophilic substitution (Fesenko et al., 2010).
Spectral Analysis Using DFT Computations
Spectral analysis of a closely related derivative using Density Functional Theory (DFT) computations provided insight into its molecular structures, vibrational frequencies, and potential for interaction analyses. This study contributes to understanding the molecular characteristics and stability of such compounds through theoretical and experimental spectroscopy (Shakila & Saleem, 2018).
Antimicrobial and Anti-inflammatory Applications
Research on derivatives of this compound showed significant antimicrobial and anti-inflammatory activities. Such studies offer a glimpse into the potential biomedical applications of these chemical structures, emphasizing their relevance in developing new therapeutic agents (A.S.Dongarwar et al., 2011).
Propriétés
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-22-15(20)13-12(8-17)18-16(21)19-14(13)11-7-9(2)5-6-10(11)3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFQJPVFWNKIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

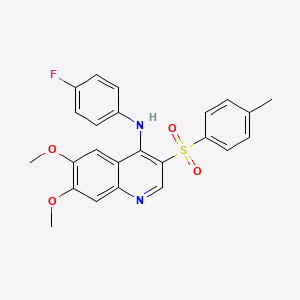
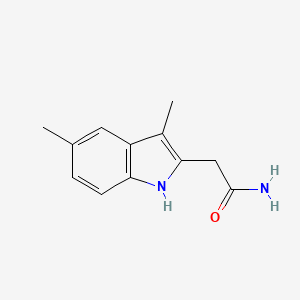

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

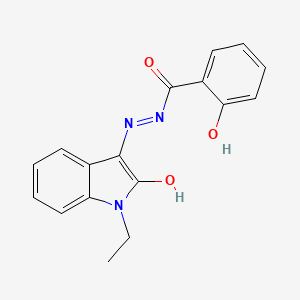
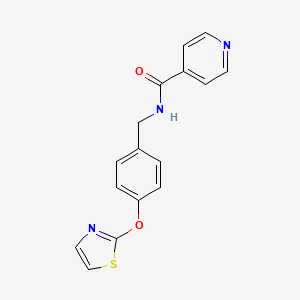
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)
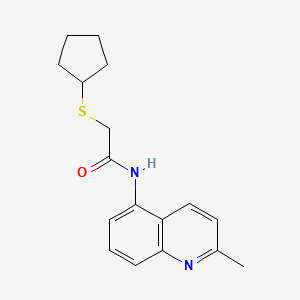
![[3-(Dimethylamino)phenyl]-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2519385.png)
